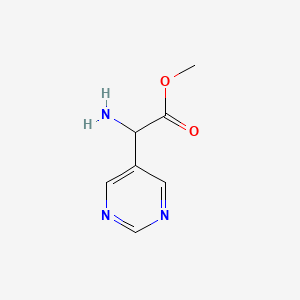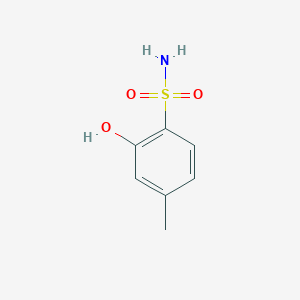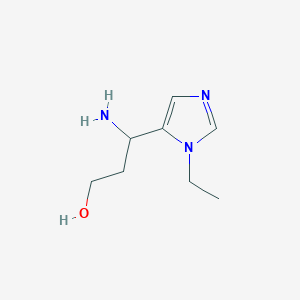
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. This compound is characterized by the presence of an amino group, an ethyl group, and a hydroxyl group attached to the imidazole ring. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Méthodes De Préparation
The synthesis of 3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides or amines .
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of saturated imidazole derivatives.
Substitution: Substitution reactions can introduce various substituents onto the imidazole ring, leading to the formation of diverse derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties .
In medicine, imidazole derivatives are known for their therapeutic potential. They are used in the development of drugs for various diseases, including infections, inflammation, and cancer. The compound’s unique structure allows it to interact with specific molecular targets, making it a valuable tool in drug discovery and development .
In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it an important intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of 3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to modulate the activity of its targets .
For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes. In anticancer applications, it may interfere with signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
3-Amino-3-(1-ethyl-1h-imidazol-5-yl)propan-1-ol can be compared with other imidazole derivatives, such as 1-(3-aminopropyl)imidazole and 3-(1H-imidazol-1-yl)propan-1-amine . While these compounds share a similar imidazole core, they differ in the nature and position of their substituents.
1-(3-Aminopropyl)imidazole: This compound has an amino group attached to a propyl chain, which is connected to the imidazole ring. It is used in various chemical and biological applications.
3-(1H-imidazol-1-yl)propan-1-amine: This compound has an amino group directly attached to the imidazole ring, making it structurally distinct from this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-amino-3-(3-ethylimidazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-2-11-6-10-5-8(11)7(9)3-4-12/h5-7,12H,2-4,9H2,1H3 |
Clé InChI |
JQUIKCVNOWSTLQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=NC=C1C(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



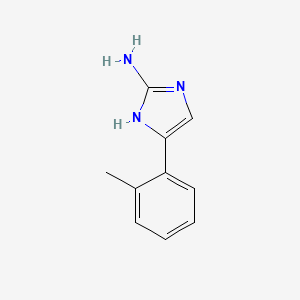
![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)

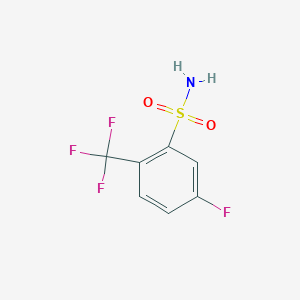
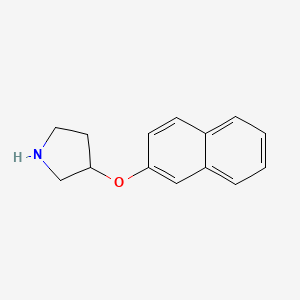


![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)



